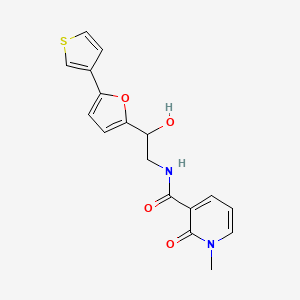
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines dihydropyridine and furan-thiophene moieties, positions it as a candidate for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
The compound's molecular formula is C15H13NO4S, with a molecular weight of 303.3 g/mol. The structure features a dihydropyridine core, which is known for its role in calcium channel blocking and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034343-86-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channels : Similar to other dihydropyridine derivatives, it may modulate calcium ion influx in vascular smooth muscle cells, potentially leading to vasodilation and antihypertensive effects .
- Receptor Modulation : The compound may act on free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41), which are involved in metabolic regulation and inflammation. Activation of these receptors can lead to the inhibition of proinflammatory cytokines such as IL-6 and TNF-α .
- Antioxidant Activity : The presence of thiophene and furan rings suggests potential antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan moieties have shown efficacy against various cancer cell lines. This activity is often linked to their ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has been shown to reduce inflammation by modulating cytokine production in macrophages. In vitro studies demonstrated that it can decrease the secretion of IL-6 and TNF-α in response to lipopolysaccharide stimulation, indicating its potential as an anti-inflammatory agent .
Antimicrobial Properties
Compounds similar to this compound have also exhibited antimicrobial activity against various pathogens. This effect may be due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
Case Studies
- In Vitro Studies : A study evaluated the effects of synthesized dihydropyridine derivatives on human cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth at micromolar concentrations, with IC50 values indicating their potency against specific cancer types .
- Inflammation Model : In a model of acute inflammation using THP-1 macrophages, the compound was found to significantly reduce the levels of proinflammatory cytokines when compared to untreated controls, suggesting a robust anti-inflammatory mechanism .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-19-7-2-3-12(17(19)22)16(21)18-9-13(20)15-5-4-14(23-15)11-6-8-24-10-11/h2-8,10,13,20H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWFAVCTUTZEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














